3',4'-Difluoro-2-methyl-1,1'-biphenyl
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H10F2 |
|---|---|
Molecular Weight |
204.21 g/mol |
IUPAC Name |
1,2-difluoro-4-(2-methylphenyl)benzene |
InChI |
InChI=1S/C13H10F2/c1-9-4-2-3-5-11(9)10-6-7-12(14)13(15)8-10/h2-8H,1H3 |
InChI Key |
LGPAPPMVPUDXKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Chemical Reactivity and Functionalization of 3 ,4 Difluoro 2 Methyl 1,1 Biphenyl
Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) System
Electrophilic aromatic substitution (EAS) on the 3',4'-Difluoro-2-methyl-1,1'-biphenyl system is highly regioselective. The reaction is directed by the combined electronic and steric effects of the substituents on both aromatic rings.
Directing Effects: The 2-methylphenyl ring is activated towards EAS by the electron-donating methyl group, which is an ortho, para-director. Conversely, the 3',4'-difluorophenyl ring is deactivated by the electron-withdrawing fluorine atoms. Consequently, electrophilic attack occurs preferentially on the activated, methyl-bearing ring.
Regioselectivity: On the activated ring, the methyl group at the C2 position directs incoming electrophiles to the ortho (C3, C6) and para (C5) positions. However, the bulky 3',4'-difluorophenyl group at C1 provides significant steric hindrance at the C6 position. Therefore, substitution is favored at the C3 and C5 positions. The final product distribution between these two sites depends on the specific electrophile and reaction conditions. For instance, nitration of 2,2'-dimethylbiphenyl (B165481) shows reduced reactivity compared to biphenyl, a phenomenon attributed to steric hindrance that prevents the rings from achieving planarity, which is necessary for resonance stabilization of the intermediate. libretexts.org
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 3',4'-Difluoro-2-methyl-5-nitro-1,1'-biphenyl and 3',4'-Difluoro-2-methyl-3-nitro-1,1'-biphenyl |
| Bromination | Br₂, FeBr₃ | 5-Bromo-3',4'-difluoro-2-methyl-1,1'-biphenyl and 3-Bromo-3',4'-difluoro-2-methyl-1,1'-biphenyl |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-3',4'-difluoro-2-methyl-1,1'-biphenyl |
Nucleophilic Aromatic Substitution on the Fluorinated Ring
The electron-deficient nature of the 3',4'-difluorophenyl ring makes it susceptible to nucleophilic aromatic substitution (SNAr). This reaction provides a pathway to selectively functionalize the fluorinated portion of the molecule. The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com
The presence of two fluorine atoms, which are good leaving groups for SNAr reactions, allows for sequential substitution. The regioselectivity of the first substitution is determined by the stability of the intermediate Meisenheimer complex. Attack at the C4' position is generally favored over the C3' position because the negative charge of the intermediate can be effectively delocalized by the fluorine atom at C3' and the adjacent phenyl ring. Strong electron-withdrawing groups positioned ortho or para to the leaving group activate the ring towards nucleophilic attack. wikipedia.org
Table 2: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product of Monosubstitution (Major Isomer) |
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 3'-Fluoro-4'-methoxy-2-methyl-1,1'-biphenyl |
| Amine | Ammonia (NH₃) | 4'-Amino-3'-fluoro-2-methyl-1,1'-biphenyl |
| Thiolate | Sodium thiophenoxide (NaSPh) | 3'-Fluoro-2-methyl-4'-(phenylthio)-1,1'-biphenyl |
Transformations Involving the Methyl Group
The benzylic methyl group is a versatile handle for a range of functional group transformations, primarily through oxidation and free-radical halogenation pathways.
Oxidation: The methyl group can be oxidized to various oxidation states depending on the reagents and conditions employed. Mild oxidation can yield the corresponding benzyl (B1604629) alcohol or benzaldehyde, while stronger oxidizing agents will produce the benzoic acid derivative.
Halogenation: Under free-radical conditions, typically initiated by UV light or a radical initiator like AIBN, the methyl group can be halogenated. This reaction proceeds via a benzylic radical intermediate, which is stabilized by the adjacent aromatic ring, leading to the formation of a benzylic halide. This product is a valuable intermediate for subsequent nucleophilic substitution reactions.
Table 3: Functionalization of the 2-Methyl Group
| Transformation | Reagents | Product |
| Oxidation to Carboxylic Acid | KMnO₄ or K₂Cr₂O₇, H₂SO₄ | 3',4'-Difluoro-1,1'-biphenyl-2-carboxylic acid |
| Oxidation to Aldehyde | CrO₃/pyridine (Sarett) or PCC | 3',4'-Difluoro-1,1'-biphenyl-2-carbaldehyde |
| Free-Radical Bromination | N-Bromosuccinimide (NBS), AIBN | 2-(Bromomethyl)-3',4'-difluoro-1,1'-biphenyl |
Derivatization for Complex Molecular Architectures (e.g., Triazole Conjugates)
The structure of this compound can be elaborated into more complex molecular architectures, such as triazole conjugates, which are of interest in medicinal chemistry and materials science. A common strategy to achieve this is through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction.
A plausible synthetic route involves first converting the biphenyl molecule into an azide (B81097) or alkyne derivative. For example, the benzylic bromide, synthesized via free-radical halogenation of the methyl group (Section 3.3), can be readily converted to a benzylic azide by reaction with sodium azide (NaN₃). This biphenyl azide can then be "clicked" with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole conjugate. This method allows for the modular and efficient linking of the biphenyl unit to other molecular fragments.
Biotransformation and Microbial Oxidation Studies on Fluorinated Biphenyls
The microbial metabolism of fluorinated biphenyls is a key area of study for understanding their environmental fate and potential for bioremediation. While specific studies on this compound are not widely documented, research on analogous compounds provides significant insight into its likely biotransformation pathways.
Fungi, such as Cunninghamella elegans, are often used as models for mammalian metabolism and have been shown to transform fluorinated biphenyls. nih.govresearchgate.net The primary metabolic reactions are hydroxylations at various positions on the aromatic rings, catalyzed by cytochrome P450 monooxygenases. For example, 4-fluorobiphenyl (B1198766) is primarily metabolized by C. elegans to 4-fluoro-4'-hydroxybiphenyl. nih.govresearchgate.net Dihydroxylated products and subsequent phase II metabolites, such as sulfate (B86663) and β-glucuronide conjugates, have also been identified. nih.govresearchgate.net
Similarly, bacteria expressing monooxygenase and dioxygenase enzymes can oxidize substituted biphenyls. Studies on Methylosinus trichosporium OB3b have shown that ortho-substituted biphenyls can undergo ring hydroxylation and substituent oxidation. nih.gov The presence of fluorine atoms can influence the rate and regioselectivity of these enzymatic reactions, and in some cases, lead to the formation of defluorinated metabolites. The stability of the carbon-fluorine bond often makes fluorinated compounds more recalcitrant to microbial degradation compared to their non-fluorinated counterparts. nih.gov
Table 4: Potential Biotransformation Products of Fluorinated Biphenyls
| Transformation Type | Enzyme System (Example) | Potential Product Type |
| Aromatic Hydroxylation | Cytochrome P450 monooxygenases | Hydroxy-difluoro-methyl-biphenyl isomers |
| Methyl Group Oxidation | Methane monooxygenase | (3',4'-Difluorobiphenyl-2-yl)methanol |
| Dihydroxylation | Biphenyl dioxygenase | cis-Dihydrodiol derivatives |
| Conjugation (Phase II) | Glucuronyltransferases, Sulfotransferases | Glucuronide or sulfate conjugates of hydroxylated metabolites |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 3',4'-Difluoro-2-methyl-1,1'-biphenyl, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a comprehensive understanding of its atomic connectivity and spatial arrangement.
The ¹H NMR spectrum of this compound would display signals corresponding to the distinct protons on the two aromatic rings and the methyl group.
Methyl Protons: A singlet peak, typically in the upfield region (around 2.0-2.5 ppm), would be expected for the three protons of the 2-methyl group.
Aromatic Protons: The protons on the 2-methylphenyl ring would appear as a complex multiplet in the aromatic region (approximately 7.0-7.6 ppm). The protons on the 3,4-difluorophenyl ring would also resonate in this region, exhibiting complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The coupling constants for H-F interactions are typically larger than for H-H interactions and span multiple bonds.
A hypothetical ¹H NMR data table is presented below to illustrate the expected signals.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| CH₃ | ~2.2 | s (singlet) | N/A |
| Ar-H (methylphenyl) | ~7.1-7.4 | m (multiplet) | JHH |
| Ar-H (difluorophenyl) | ~7.0-7.3 | m (multiplet) | JHH, JHF |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for this compound would show distinct signals for each of the 13 carbon atoms. A key feature would be the splitting of carbon signals due to coupling with fluorine atoms (¹JCF, ²JCF, ³JCF, etc.), which is invaluable for assigning the carbons on the fluorinated ring.
Methyl Carbon: A signal in the upfield region (~15-25 ppm).
Aromatic Carbons: A series of signals in the downfield region (~110-165 ppm). The carbons directly bonded to fluorine (C3' and C4') would exhibit large one-bond coupling constants (¹JCF) and appear as doublets. Other carbons on the fluorinated ring would show smaller, longer-range couplings. For similar fluorinated biphenyls, C-F coupling constants (JCF) can be around 12-14 Hz. nih.gov
Below is a hypothetical representation of the ¹³C NMR data.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | C-F Coupling Constant (JCF, Hz) |
|---|---|---|---|
| CH₃ | ~20 | q (quartet) | N/A |
| Ar-C (non-fluorinated) | ~125-142 | s or d | N/A |
| Ar-C (fluorinated) | ~115-125 | d or dd | ²JCF, ³JCF |
| Ar-C-F | ~148-152 | d | ¹JCF (~240-260) |
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. wikipedia.orghuji.ac.il For this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum, one for F-3' and one for F-4'. These signals would likely appear as multiplets due to coupling with each other (³JFF) and with neighboring protons (³JHF and ⁴JHF). The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying fluorinated compounds. alfa-chemistry.com
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) coupling networks within each aromatic ring, helping to assign adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the straightforward assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for assigning quaternary (non-protonated) carbons and for establishing the connectivity between the two aromatic rings and the methyl group. Correlations between the protons on one ring and the carbons on the other would confirm the biphenyl (B1667301) structure.
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. chemguide.co.uklibretexts.orgwikipedia.org
For this compound (C₁₃H₁₀F₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion (M⁺).
Under electron ionization (EI), the molecule would undergo fragmentation. The resulting mass spectrum would show a prominent molecular ion peak and several fragment ion peaks. Typical fragmentation pathways for biphenyls involve the cleavage of the bond between the two rings and fragmentation of the substituent groups. nih.govtutorchase.com Loss of a methyl radical (•CH₃) from the molecular ion would be an expected fragmentation pathway.
A table of expected ions in the mass spectrum is provided below.
| m/z (mass-to-charge ratio) | Proposed Fragment | Formula |
|---|---|---|
| 204 | Molecular Ion [M]⁺ | [C₁₃H₁₀F₂]⁺ |
| 189 | [M - CH₃]⁺ | [C₁₂H₇F₂]⁺ |
| 185 | [M - H - H₂O]⁺ (from rearrangement) | [C₁₃H₇F₂]⁺ |
Infrared (IR) Spectroscopy for Vibrational Mode Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. osti.gov The IR spectrum of this compound would show characteristic absorption bands for the different types of bonds present.
C-H Stretching: Aromatic C-H stretching vibrations would appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations would cause several sharp bands in the 1450-1600 cm⁻¹ region.
C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings would appear in the 700-900 cm⁻¹ region and are diagnostic of the substitution pattern.
A summary of expected IR absorption bands is presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 3000-2850 | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| C-F Stretch | 1300-1100 | Strong |
| Aromatic C-H Out-of-Plane Bend | 900-700 | Strong |
X-ray Crystallography for Solid-State Molecular Conformation and Packing
An extensive search of scientific literature and crystallographic databases was conducted to obtain single-crystal X-ray diffraction data for this compound. This technique is paramount for determining the precise solid-state molecular conformation, including bond lengths, bond angles, and torsional angles between the phenyl rings. Furthermore, X-ray crystallography reveals the packing arrangement of molecules within the crystal lattice, providing insights into intermolecular interactions that govern the solid-state properties of the material.
Despite a thorough investigation, no specific crystallographic data for this compound could be located in the available scientific literature and databases. Therefore, detailed information on its solid-state conformation and crystal packing, along with a corresponding data table of crystallographic parameters, cannot be provided at this time.
Photoelectron Spectroscopy (e.g., HeI Photoelectron Spectra)
Photoelectron spectroscopy, particularly using a HeI source, is a powerful method for probing the energies of molecular orbitals. The resulting spectrum provides valuable information about the electronic structure and bonding within a molecule. An analysis of the HeI photoelectron spectrum of this compound would offer insights into the ionization energies of its valence electrons and the influence of the fluoro- and methyl-substituents on the electronic environment of the biphenyl system.
A comprehensive search for published HeI photoelectron spectra of this compound was performed. However, no experimental data for this specific compound were found. Consequently, a detailed analysis of its electronic structure based on photoelectron spectroscopy and a data table of ionization energies cannot be presented.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations are a cornerstone of modern chemical research, providing a lens into the electronic world of molecules. For 3',4'-Difluoro-2-methyl-1,1'-biphenyl, Density Functional Theory (DFT) is a particularly powerful and widely used method. nih.gov DFT calculations, often employing functionals like B3LYP and basis sets such as 6-311G(d,p), allow for the accurate prediction of molecular properties by approximating the electron density of the system. bhu.ac.in These calculations form the basis for understanding the electronic structure, reactivity, and spectroscopic characteristics of the molecule.
Electronic Structure Elucidation and Charge Distribution Analysis
Analysis of the charge distribution reveals how charge is shared across the atoms of the molecule. Due to the high electronegativity of fluorine, the regions around the C3' and C4' atoms are expected to have a higher electron density, resulting in partial negative charges. Conversely, the carbon atoms bonded to the fluorine atoms will exhibit partial positive charges. The methyl group at the C2 position acts as a weak electron-donating group, influencing the charge distribution on its adjacent phenyl ring. A molecular electrostatic potential (MEP) map, generated from these calculations, would visually represent these charge-rich (nucleophilic) and charge-poor (electrophilic) regions, highlighting the fluorine atoms as sites of negative potential. bhu.ac.in
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.com The HOMO, being the outermost orbital containing electrons, is associated with the molecule's ability to donate electrons (nucleophilicity). youtube.com The LUMO, as the lowest-energy empty orbital, relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org
For this compound, the energy and spatial distribution of the HOMO and LUMO dictate its reactive behavior. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, while a smaller gap implies higher reactivity. taylorandfrancis.com DFT calculations can precisely determine these energy levels and visualize the orbitals, showing which parts of the molecule are most involved in electron donation and acceptance, thereby predicting the sites for electrophilic and nucleophilic attack.
| Parameter | Description | Significance in Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates stronger nucleophilicity and ease of electron donation. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates stronger electrophilicity and ease of electron acceptance. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
Conformational Analysis and Rotational Energy Barriers
The three-dimensional structure of this compound is not static. Rotation can occur around the central C1-C1' single bond, leading to different spatial arrangements, or conformations. The angle between the two phenyl rings, known as the dihedral or twist angle, is a key determinant of the molecule's shape and properties.
Computational studies on substituted biphenyls show that the size and nature of the substituents heavily influence the preferred conformation and the energy required for rotation. researchgate.net The ortho-methyl group in this compound creates significant steric hindrance, which prevents the molecule from adopting a planar conformation (0° dihedral angle). scispace.com The most stable conformation will be a twisted structure that minimizes this steric clash. Theoretical calculations for similar 2-substituted biphenyls indicate that the energy barrier for rotation through the planar state is significantly high. semanticscholar.orgresearchgate.net For biphenyl (B1667301) itself, the rotational barriers at 0° and 90° are experimentally found to be around 6.0-6.5 kJ/mol, though computational models often predict slightly higher values. comporgchem.com The presence of the ortho-methyl group would be expected to raise this barrier considerably.
| Substituted Biphenyl | Method | Calculated Twist Angle (°) | Calculated Rotational Barrier (kcal/mol) |
| Biphenyl | CCSD(T) | ~41° | ~1.9 (0°) / ~2.0 (90°) |
| 2-Methylbiphenyl | DFT | Not Specified | >15 |
| 2,2'-Dimethylbiphenyl (B165481) | DFT | Not Specified | ~15 |
| 2,2'-Difluorobiphenyl | B3LYP/6-311+G* | 57.9° and 128.9° (double minimum) | Not Specified |
Note: Data is for analogous compounds to illustrate expected trends. semanticscholar.orgresearchgate.net
Prediction of Spectroscopic Parameters and Vibrational Frequencies
Quantum chemical calculations are an invaluable tool for predicting and interpreting various types of spectra. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies of this compound can be determined. nih.gov
These theoretical frequencies correspond to the fundamental modes of vibration within the molecule, such as C-H stretching, C-F stretching, C-C ring stretching, and various bending and wagging motions. researchgate.net The calculated infrared (IR) and Raman intensities for each mode help in assigning the peaks observed in experimental spectra. nist.gov While raw calculated frequencies are often systematically higher than experimental values, they can be corrected using scaling factors to achieve excellent agreement. Furthermore, calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts by determining the magnetic shielding around each nucleus (e.g., ¹H, ¹³C, ¹⁹F), aiding in the structural elucidation of the compound. nih.gov
Computational Modeling of Reaction Mechanisms and Transition States
DFT calculations can be employed to map out the entire energy landscape of a chemical reaction involving this compound. This allows for the detailed investigation of reaction mechanisms, providing insights that are often inaccessible through experiments alone. nih.gov
By locating the transition states—the highest energy points along a reaction pathway—and the intermediates, chemists can understand the step-by-step process of bond breaking and formation. researchgate.net For instance, if this compound were to undergo electrophilic substitution, computational modeling could determine the relative activation energies for substitution at different positions on the rings, thereby predicting the reaction's regioselectivity. The calculated energies of reactants, transition states, and products provide crucial thermodynamic and kinetic data, helping to explain why a reaction is fast or slow and why certain products are favored over others. nih.gov
Stereochemical Aspects: Axial Chirality and Atropisomerism in Biphenyls
Conditions for the Existence of Axial Chirality in Biaryl Compounds
Axial chirality is a form of stereoisomerism where a molecule lacks a traditional chiral center but is chiral due to the non-planar arrangement of substituents around an axis of chirality. wikipedia.org In biaryl compounds like biphenyls, this axis is the single bond connecting the two aromatic rings. For axial chirality to exist, rotation around this C-C single bond must be sufficiently restricted to allow for the isolation of individual, non-superimposable mirror-image conformers, known as atropisomers. chemeurope.com
The primary condition for the existence of stable atropisomers is the presence of bulky substituents in the ortho positions of the biphenyl (B1667301) rings. slideshare.net These ortho substituents sterically hinder the free rotation around the inter-ring bond. If the substituents are large enough, the energy barrier to rotation will be high enough to prevent racemization at room temperature, allowing the enantiomers to be resolved. nih.gov A generally accepted threshold for the isolation of atropisomers is a rotational energy barrier of approximately 90–100 kJ mol−1, which corresponds to a half-life for interconversion of at least 1000 seconds. nih.gov
The nature of the substituents plays a crucial role. The van der Waals radius of the ortho substituents is a key determinant of the rotational barrier. slideshare.net For example, the order of effectiveness in restricting rotation for some common substituents is I > Br > Cl > NO2 > COOH > OMe > F > H. slideshare.net In the case of 3',4'-Difluoro-2-methyl-1,1'-biphenyl, the methyl group at the 2-position and the fluorine atom at the 3'-position are the key players in potentially restricting rotation. While a single ortho-methyl group can induce atropisomerism, the smaller van der Waals radius of fluorine means its contribution to steric hindrance is less significant than that of larger halogens. slideshare.net
Atropisomerism in Fluorinated Biphenyl Systems
The introduction of fluorine atoms into biphenyl systems can significantly influence their conformational preferences and the rotational barriers, thereby affecting their atropisomeric properties. nih.govresearchgate.net Fluorine, being the most electronegative element, can engage in both steric and electronic interactions. While its steric bulk is relatively small, electronic repulsions between fluorine atoms on adjacent rings can contribute to the rotational barrier. researchgate.net
In fluorinated biphenyls, the torsional angle between the two phenyl rings is a result of a delicate balance between steric hindrance and electronic effects. For instance, in 2,2'-difluorobiphenyl, two distinct stable conformations can exist: one where the fluorine atoms are facing each other (syn) and another where they are pointing away from each other (anti). researchgate.net The syn conformer is generally less stable due to electronic repulsion between the lone pairs of the fluorine atoms. researchgate.net
Factors Influencing Hindered Rotation Around the Biphenyl Axis
Several factors collectively determine the magnitude of the rotational barrier in biphenyl derivatives and thus the stability of their atropisomers.
Steric Hindrance: As previously discussed, the size of the ortho substituents is the most critical factor. Larger groups create a greater steric clash during rotation, leading to a higher energy barrier. slideshare.netacs.org
Electronic Effects: Electrostatic interactions, including repulsion between electron-rich groups (like halogens) and attraction between groups of opposite charge, can influence the rotational barrier. researchgate.netacs.org Hyperconjugation has also been proposed to play a role in stabilizing certain conformations. acs.org
Bond Length and Rigidity: The length and rigidity of the bond connecting the two aryl rings can impact the ease of rotation. wikipedia.org Factors that shorten or stiffen this bond will generally increase the rotational barrier.
Bridging Groups: The presence of a bridge connecting the two phenyl rings, forming a cyclic system, can significantly restrict rotation. The size of the resulting ring is crucial; smaller rings impose greater rigidity and higher rotational barriers. slideshare.net
Temperature: The stability of atropisomers is temperature-dependent. At higher temperatures, molecules have more thermal energy to overcome the rotational barrier, leading to faster racemization. rsc.org
| Factor | Influence on Rotational Barrier | Example in this compound |
|---|---|---|
| Steric Hindrance | Increases barrier with larger ortho substituents. | The 2-methyl group provides the primary steric hindrance. |
| Electronic Effects | Can increase or decrease the barrier depending on the nature and position of substituents. | The 3',4'-difluoro substitution pattern influences the electronic properties of one ring. |
| Temperature | Higher temperatures can lead to racemization if the barrier is not sufficiently high. | The stability of its potential atropisomers would be temperature-dependent. |
Strategies for Chiral Resolution and Asymmetric Synthesis of Atropisomers
The preparation of enantiomerically pure atropisomers can be achieved through two main approaches: chiral resolution of a racemic mixture or asymmetric synthesis.
Chiral Resolution involves separating the enantiomers of a pre-existing racemic mixture. Classical methods include:
Diastereomeric Salt Formation: Reacting the racemic biphenyl with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. This was the method used in the first reported resolution of an atropisomer. nih.gov
Chiral Chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to separate the enantiomers based on their differential interactions with the chiral support. rsc.org
Enzymatic Kinetic Resolution: Employing enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. researchgate.netacs.org
Asymmetric Synthesis aims to create a single enantiomer directly. Several strategies have been developed:
Auxiliary-Controlled Synthesis: Attaching a chiral auxiliary to the biphenyl precursor to direct the stereochemical outcome of the key bond-forming reaction. The auxiliary is then removed to yield the enantiomerically enriched product. wikipedia.org
Catalytic Asymmetric Synthesis: Using a chiral catalyst to control the stereochemistry of the reaction that forms the biphenyl skeleton. Asymmetric Suzuki-Miyaura cross-coupling reactions are a powerful tool for this purpose. researchgate.netresearchgate.net
Central-to-Axial Chirality Conversion: Transferring stereochemical information from a pre-existing stereocenter to the newly formed chiral axis. nih.gov
Dynamic Kinetic Resolution: Combining a rapid racemization of the starting material with a stereoselective reaction that consumes only one enantiomer. researchgate.net
| Strategy | Description | Key Features |
|---|---|---|
| Chiral Resolution | Separation of a racemic mixture. | Can be achieved through crystallization, chromatography, or enzymatic methods. nih.govrsc.org |
| Asymmetric Synthesis | Direct synthesis of a single enantiomer. | Often employs chiral auxiliaries, catalysts, or chirality transfer. wikipedia.orgresearchgate.netnih.gov |
Spectroscopic Differentiation of Atropisomers
Distinguishing between atropisomers and studying their rotational dynamics often relies on a combination of spectroscopic and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dynamic NMR (DNMR) is a powerful technique for measuring rotational barriers. wikipedia.orgrsc.org By monitoring the changes in the NMR spectrum as a function of temperature, the rate of interconversion between atropisomers can be determined. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly useful. The presence of chiral environments can lead to diastereotopic protons or other nuclei, which would exhibit distinct signals in the NMR spectrum at low temperatures where rotation is slow.
Chiroptical Methods: These techniques are specific for chiral molecules.
Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left and right circularly polarized light. Enantiomers of a chiral biphenyl will show mirror-image CD spectra, providing a definitive way to distinguish them and determine their absolute configuration. rug.nl
Optical Rotatory Dispersion (ORD): Measures the change in optical rotation as a function of wavelength.
X-ray Crystallography: When single crystals of an enantiomerically pure atropisomer can be obtained, X-ray crystallography provides unambiguous proof of its absolute configuration. rug.nl
Computational Methods: Quantum chemical calculations, such as Density Functional Theory (DFT), are used to predict the rotational energy barriers and the dihedral angles of the most stable conformations of biphenyls. comporgchem.comresearchgate.net These calculations can complement experimental data and provide insights into the factors governing atropisomerism.
Applications As Building Blocks in Advanced Organic Synthesis and Materials Science
Utility in the Synthesis of Complex Organic Molecules
The 3',4'-Difluoro-2-methyl-1,1'-biphenyl core serves as a foundational element for the construction of more intricate molecular architectures. Biaryl scaffolds are prevalent in biologically significant natural products and therapeutic agents. mdpi.com The synthetic utility of fluorinated biphenyls lies in their ability to undergo further functionalization, allowing for the introduction of various pharmacophores or moieties that can modulate the biological activity of the target molecule.
The carbon-fluorine bond is exceptionally stable, meaning the difluoro-substitution pattern often remains intact throughout multi-step synthetic sequences. This stability, coupled with the directing effects of the fluorine and methyl substituents in electrophilic aromatic substitution reactions, allows for regioselective transformations on either of the phenyl rings. Organotin(IV) complexes derived from similar difluoro-biphenyl carboxylic acids have been synthesized, showcasing the potential for these compounds to act as ligands in organometallic chemistry. researchgate.net
| Synthetic Transformation | Reagents and Conditions | Resulting Functional Group | Potential Application Area |
| Electrophilic Nitration | HNO₃/H₂SO₄ | Nitro (-NO₂) | Intermediate for amines, dyes |
| Halogenation | Br₂, FeBr₃ | Bromo (-Br) | Precursor for cross-coupling reactions |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl (-COR) | Synthesis of ketones |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-Aryl | Construction of complex biaryls |
This table represents potential synthetic transformations based on the general reactivity of biphenyl (B1667301) systems and is for illustrative purposes.
Integration into Liquid Crystalline Materials for Display Technologies
Fluorinated biphenyls are a critical class of compounds in the formulation of liquid crystal mixtures for display applications, such as those used in fringe-field switching thin-film-transistor (FFS-TFT) displays. nih.gov The incorporation of fluorine atoms into the molecular structure significantly influences the dielectric anisotropy (Δε), a key parameter for liquid crystal materials. A large positive Δε is often desirable for low-voltage operation of liquid crystal displays.
| Property | Influence of this compound Moiety | Impact on Display Performance |
| Dielectric Anisotropy (Δε) | Increases positive Δε due to the strong dipole moment of the C-F bonds. | Lower threshold voltage, reduced power consumption. |
| Birefringence (Δn) | Contributes to the overall optical anisotropy of the mixture. | Affects the contrast ratio and response time. |
| Viscosity | The methyl group can influence rotational viscosity. | Impacts the switching speed of the liquid crystals. |
| Mesophase Stability | Can affect the temperature range over which the liquid crystal phase is stable. | Determines the operating and storage temperature range of the display. |
This table illustrates the general effects of incorporating fluorinated biphenyl structures into liquid crystal mixtures.
Role in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
In the realm of organic electronics, biaryl scaffolds are fundamental components in the design of materials for Organic Light-Emitting Diodes (OLEDs). Compounds containing biphenyl units are often utilized as host materials in the emissive layer of phosphorescent OLEDs (PHOLEDs). google.com The high triplet energy of biphenyl derivatives is crucial for efficiently transferring energy to phosphorescent dopants, leading to high quantum efficiencies.
The introduction of fluorine atoms into the biphenyl structure, as in this compound, can further enhance the properties of these materials. The electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of the molecule, which can improve charge injection and transport balance within the OLED device. filgen.jp This can lead to increased device stability and lifetime. The specific substitution pattern of this compound can be a starting point for the synthesis of more complex host materials or charge-transporting molecules for optoelectronic applications. google.com
| OLED Component | Function | Benefit of Fluorinated Biphenyl Core |
| Host Material | Forms a matrix for the emissive dopant in the light-emitting layer. | High triplet energy, improved charge balance, and enhanced thermal stability. |
| Electron Transport Layer (ETL) | Facilitates the transport of electrons from the cathode. | Lowered LUMO level can improve electron injection and transport. |
| Hole Transport Layer (HTL) | Facilitates the transport of holes from the anode. | Can be functionalized to create materials with suitable HOMO levels for hole transport. |
This table outlines the potential roles of materials derived from fluorinated biphenyls in OLEDs.
Precursors for Specialized Chemical Intermediates (e.g., Dyes, Fragrances)
While direct application of this compound in dyes and fragrances is not widely documented, its structural motifs are relevant to the synthesis of specialized chemical intermediates. The biphenyl core is a common feature in certain classes of dyes, where extending the conjugation of the aromatic system through further chemical modification can lead to chromophores that absorb light in the visible spectrum.
In the fragrance industry, precursor compounds are sometimes used to achieve a sustained release of a fragrance. epo.org These precursors are designed to break down under specific conditions, such as on contact with skin, to release the active fragrance molecule. google.com While not a fragrance itself, the chemical reactivity of the this compound scaffold allows for its conversion into more complex molecules that could potentially be designed as fragrance precursors.
Design Principles for Functionalized Biaryl Scaffolds in Material Applications
The design of functionalized biaryl scaffolds for material applications is a strategic process that leverages the inherent properties of the biphenyl core and the specific effects of its substituents. The this compound unit embodies several key design principles.
Tuning Electronic Properties: The number and position of fluorine atoms are critical for modulating the electronic properties of the biaryl scaffold. The electron-withdrawing nature of fluorine can be used to fine-tune the HOMO/LUMO energy levels, which is essential for applications in organic electronics.
Controlling Molecular Architecture: The methyl group in the 2-position introduces a degree of steric hindrance that influences the dihedral angle between the two phenyl rings. This torsional angle is a crucial parameter in determining the electronic communication between the rings and can impact properties such as the emission wavelength in fluorescent materials and the charge transport characteristics in organic semiconductors.
Enhancing Solubility and Processability: The introduction of substituents like the methyl group can improve the solubility of the biaryl scaffold in organic solvents. This is a critical consideration for the solution-based processing of materials for applications such as printable electronics and spin-coating of thin films for OLEDs.
Site-Selective Functionalization: The existing substituents on the biphenyl rings direct the position of subsequent chemical modifications. This allows for the precise and controlled synthesis of more complex, highly functionalized biaryl scaffolds with tailored properties for specific material applications. mdpi.com
Future Directions and Emerging Research Avenues
Development of More Sustainable and Environmentally Benign Synthetic Routes
The industrial-scale synthesis of biphenyl (B1667301) derivatives has traditionally relied on methods that can involve harsh conditions, toxic solvents, and significant waste generation. The future of chemical manufacturing for compounds like 3',4'-Difluoro-2-methyl-1,1'-biphenyl is increasingly focused on the principles of green chemistry, emphasizing atom economy, waste minimization, and the use of renewable resources. researchgate.net
Key research directions include:
Solvent-Free and Aqueous Synthesis: Moving away from hazardous organic solvents is a primary goal. Research into solvent-free reaction conditions, such as solid-state synthesis or mechanochemical methods (ball milling), offers a path to drastically reduce solvent waste. acs.orgmdpi.com Additionally, performing reactions in water, the most environmentally benign solvent, is a highly attractive alternative being explored for cross-coupling reactions.
C-H Bond Activation: A promising sustainable strategy involves the direct coupling of aromatic C-H bonds, bypassing the need for pre-functionalized starting materials like aryl halides. rsc.org This approach improves atom economy by reducing the number of synthetic steps and the formation of stoichiometric byproducts, such as metal halide salts. For instance, a direct C-H arylation could theoretically construct the biphenyl core from simpler, non-halogenated precursors.
Use of Bio-based Starting Materials: Long-term sustainability efforts may explore the synthesis of aromatic precursors from renewable biomass sources rather than petrochemical feedstocks, significantly lowering the carbon footprint of the entire synthetic process.
| Method | Typical Conditions | Advantages | Sustainability Challenges |
|---|---|---|---|
| Traditional Cross-Coupling (e.g., Suzuki) | Homogeneous Pd catalyst, organic solvents (e.g., Toluene), inorganic base | High yield, good functional group tolerance nih.gov | Catalyst recovery is difficult, use of toxic solvents, metal waste |
| Sustainable Cross-Coupling | Heterogeneous/recyclable catalyst, water or no solvent acs.orgmdpi.com | Catalyst is reusable, reduced solvent waste, safer conditions mdpi.com | Potentially lower activity or catalyst leaching |
| Direct C-H Arylation | Pd catalyst, oxidant (e.g., O2), acid rsc.org | High atom economy, fewer synthetic steps | Requires specific directing groups, can have selectivity issues |
Exploration of Novel Catalytic Systems for Efficient Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone for synthesizing biphenyls. nih.govmdpi.com However, future research is aimed at developing more robust, efficient, and cost-effective catalytic systems.
Advanced Ligand Design: The efficiency of a metal catalyst is critically dependent on the coordinating ligand. nih.gov Future work will involve the rational design and synthesis of novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. These advanced ligands can enhance catalyst stability, increase reaction rates, and allow for reactions to be performed under milder conditions (lower temperatures and catalyst loadings), which contributes to a more sustainable process. nih.govresearchgate.net
Non-Palladium Catalysts: Given the high cost and relative scarcity of palladium, there is growing interest in exploring catalysts based on more abundant and cheaper metals. Nickel, in particular, has emerged as a powerful alternative for cross-coupling reactions and can catalyze the coupling of challenging substrates. nih.gov Further research into iron and copper-based catalysts could provide even more economical and sustainable options.
| Catalyst Type | Example | Key Features | Research Goal |
|---|---|---|---|
| Heterogeneous Pd | Pd nanoparticles on graphene support mdpi.com | Recyclable, low metal leaching, high TOF mdpi.com | Improve long-term stability and prevent activity loss over cycles |
| Advanced Ligands | Biaryl phosphines, N-heterocyclic carbenes nih.gov | Enhances catalyst activity and stability nih.gov | Enable lower catalyst loading and milder reaction conditions |
| Alternative Metals | Nickel complexes nih.gov | Lower cost, unique reactivity nih.gov | Broaden substrate scope and replace palladium in key transformations |
Advanced Computational Design and Prediction of Novel Derivatives
In silico methods are becoming indispensable tools in modern chemistry, enabling the design and evaluation of new molecules before their synthesis. upf.edu For this compound, computational chemistry will accelerate the discovery of new derivatives with tailored properties.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to accurately predict the geometric, electronic, and photophysical properties of novel derivatives. This allows researchers to understand how a change in the molecular structure (e.g., adding or moving a functional group) will affect its properties, guiding the design of molecules for specific applications.
Quantitative Structure-Activity Relationship (QSAR): QSAR models build statistical relationships between chemical structure and a specific property (e.g., biological activity, toxicity, or material performance). researchgate.net By training these models on existing data, researchers can rapidly screen virtual libraries of thousands of potential derivatives of this compound to identify candidates with desirable characteristics, such as optimal electronic properties or low potential toxicity. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can predict the bulk material properties of substances composed of these molecules. For instance, simulations can help understand how molecules of a biphenyl derivative will pack in a solid state or orient themselves in a liquid crystal phase, which is crucial for designing new functional materials.
| Computational Method | Predicted Properties | Application in Research |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, electronic energy levels (HOMO/LUMO), spectroscopic properties | Designing molecules for OLEDs with specific emission colors |
| QSAR | Toxicity, bioavailability, material properties (e.g., melting point) researchgate.netdata.gov | Prioritizing synthetic targets with high performance and low risk nih.gov |
| Molecular Docking | Binding affinity to biological targets nih.gov | Screening for potential pharmaceutical applications |
| Molecular Dynamics (MD) | Bulk material organization, phase behavior, conformational stability | Predicting liquid crystal phases or polymer morphology |
Integration into Emerging Functional Materials Beyond Liquid Crystals and OLEDs
The unique combination of properties conferred by the fluorine atoms and the biphenyl structure—such as high thermal stability, chemical resistance, and specific electronic characteristics—opens up possibilities for applications in next-generation materials. nih.gov
Fluorinated Polymers for Advanced Electronics: Incorporating the this compound moiety into conjugated polymer backbones could lead to new semiconducting materials. nih.gov The fluorine atoms can lower the polymer's frontier molecular orbital energy levels (HOMO/LUMO), which is advantageous for creating high-performance n-type or ambipolar organic field-effect transistors (OFETs) and improving the efficiency of organic solar cells. nih.govresearchgate.net
Polymers for Biomedical Applications: Fluorinated polymers are known for their biocompatibility and biostability. nih.gov Derivatives of this compound could be used to create novel fluoropolymers for applications such as drug delivery systems, medical implants, and diagnostic sensors.
High-Performance Dielectrics: The polarity and low polarizability of the C-F bond make fluorinated compounds suitable for use as low-dielectric constant (low-κ) materials, which are essential for reducing signal delay in modern microelectronics. researchgate.net Polymers containing the difluorobiphenyl unit could be developed as next-generation insulating layers.
Strategies for Precision Control of Atropisomeric Purity
The presence of a methyl group at the 2-position (an ortho position) of the biphenyl core restricts rotation around the central C-C single bond, giving rise to atropisomerism—a form of axial chirality where the molecule can exist as a pair of stable, non-superimposable enantiomers. wikipedia.orgslideshare.net While often overlooked, controlling this chirality is a critical frontier, as different atropisomers can have vastly different properties in chiral environments, such as biological systems or chiral materials.
Asymmetric Synthesis: The most elegant strategy for controlling atropisomerism is through asymmetric catalysis. Future research will focus on developing novel chiral catalyst systems (e.g., based on palladium or nickel with chiral ligands) that can perform the C-C bond-forming reaction stereoselectively, producing one atropisomer in high excess. nih.gov This avoids the need for downstream separation.
Chiral Resolution Techniques: For racemic mixtures, the development of more efficient resolution techniques is crucial. Advanced methods like preparative supercritical fluid chromatography (SFC) with chiral stationary phases are being explored for their ability to separate atropisomers on a large scale with reduced solvent consumption compared to traditional chiral HPLC. nih.gov
Derivative Design for Enhanced Stability: The stability of atropisomers (i.e., the energy barrier to rotation and racemization) is dependent on the size of the ortho substituents. wikipedia.org Future synthetic efforts could focus on designing derivatives of this compound with larger groups at the other ortho positions (the 2' or 6' positions) to intentionally increase the rotational barrier, leading to atropisomers that are configurationally stable even at elevated temperatures.
| Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Asymmetric Catalysis | Use of a chiral catalyst to selectively form one atropisomer during the biphenyl synthesis chemrxiv.org | Direct access to enantiopure product, high atom economy | Requires development of highly specific and efficient catalysts |
| Chiral Resolution | Separation of a racemic mixture of atropisomers using a chiral environment nih.gov | Applicable when asymmetric synthesis is not feasible | Maximum theoretical yield is 50% (unless racemization is possible), can be costly |
| Dynamic Kinetic Resolution | Combines chiral resolution with in-situ racemization of the unwanted isomer to yield >50% of the desired product researchgate.net | High theoretical yield of a single enantiomer | Requires a compatible racemization catalyst and separation method |
Q & A
Basic: What are the optimal synthetic routes for preparing 3',4'-difluoro-2-methyl-1,1'-biphenyl, and how do reaction conditions influence yield and purity?
Answer:
The synthesis of halogenated biphenyl derivatives typically employs cross-coupling reactions such as Suzuki-Miyaura coupling. For this compound, a plausible route involves coupling a fluorinated arylboronic acid with a methyl-substituted aryl halide. Key factors include:
- Catalyst selection : Palladium catalysts with electron-rich ligands (e.g., BrettPhos, XPhos) enhance reactivity for sterically hindered substrates .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF, THF) at 80–100°C optimize coupling efficiency while minimizing side reactions like proto-deboronation.
- Purification : Column chromatography or recrystallization in hexane/ethyl acetate mixtures improves purity. Yield variations (50–85%) are often linked to substituent steric effects and halogen reactivity .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structural and electronic properties of this compound?
Answer:
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for precise structural determination, resolving fluorine and methyl substituent positions .
- NMR spectroscopy : NMR is critical for identifying fluorine environments, while and NMR reveal methyl group coupling and biphenyl backbone conformation .
- UV-Vis and FT-IR : These techniques probe electronic transitions (e.g., π→π* in biphenyl systems) and functional group vibrations (e.g., C-F stretches at 1100–1250 cm) .
Advanced: How do the fluorine and methyl substituents influence the electronic configuration and intermolecular interactions of this compound in supramolecular assemblies?
Answer:
- Electronic effects : Fluorine’s electronegativity reduces electron density on the biphenyl ring, enhancing π-acceptor properties. This facilitates anion-π interactions, as observed in perfluorinated biphenyl systems .
- Steric effects : The methyl group at the 2-position introduces steric hindrance, potentially disrupting coplanarity between phenyl rings and altering packing modes in crystals.
- Supramolecular applications : Such derivatives may serve as building blocks for host-guest systems or catalysts, leveraging fluorine’s ability to stabilize charge-transfer complexes .
Advanced: What strategies can resolve contradictions in reported data on the reactivity of halogenated biphenyl derivatives under catalytic conditions?
Answer:
- Systematic variation of ligands : Phosphine ligands (e.g., RuPhos, SPhos) modulate catalyst activity. For example, bulky ligands improve selectivity in cross-coupling reactions with sterically demanding substrates .
- Kinetic vs. thermodynamic control : Competing pathways (e.g., C-F vs. C-C activation) can lead to divergent products. Detailed mechanistic studies (e.g., DFT calculations) clarify dominant pathways under specific conditions .
- Reproducibility checks : Strict control of moisture, oxygen, and catalyst loading minimizes variability. Cross-referencing with crystallographic data ensures structural accuracy .
Advanced: How can computational methods complement experimental data in predicting the physicochemical properties of this compound?
Answer:
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in reactions. For example, Fukui indices identify nucleophilic/electrophilic sites .
- Molecular dynamics (MD) simulations : Model crystal packing and solubility in solvents like DMSO or ethanol, aiding in crystallization protocol design .
- Docking studies : Explore potential biological interactions (e.g., with enzymes) if the compound is investigated for bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
